MetAP1b Inhibition: 62-Fold Weaker Than SpMetAP1a but >4.5-Fold More Potent Than Cyclohexyl Analog
[Amino(phenyl)methyl]phosphonic acid (compound 2) exhibits a Ki of 111.6 ± 16.1 µM against human MetAP1b, compared to 1.8 ± 0.2 µM against S. pneumoniae MetAP1a—a 62-fold difference [1]. In contrast, the cyclohexyl-substituted analog (compound 15) shows no inhibition of human MetAP1b up to 500 µM (Ki >500 µM) and a Ki of 7.9 µM for SpMetAP1a [1]. The phenyl compound is thus >4.5-fold more potent against human MetAP1b than the cyclohexyl analog, while the cyclohexyl analog is 4.4-fold more potent against the bacterial isoform [1]. This divergent selectivity profile is directly attributable to the phenyl vs. cyclohexyl substituent at the α-position [1].
| Evidence Dimension | Ki (inhibition constant) for human MetAP1b and S. pneumoniae MetAP1a |
|---|---|
| Target Compound Data | HsMetAP1b: 111.6 ± 16.1 µM; SpMetAP1a: 1.8 ± 0.2 µM |
| Comparator Or Baseline | Compound 15 (cyclohexyl analog): HsMetAP1b >500 µM; SpMetAP1a: 7.9 µM |
| Quantified Difference | Target vs. Comparator: HsMetAP1b 111.6 µM vs. >500 µM (>4.5-fold more potent); SpMetAP1a 1.8 µM vs. 7.9 µM (4.4-fold less potent) |
| Conditions | In vitro enzyme inhibition assay using Met-pNA substrate; pH and temperature not specified in abstract but standard conditions |
Why This Matters
This compound provides a defined baseline for phenyl-substituted α-aminophosphonates in MetAP1 inhibition studies, enabling SAR analysis where cyclohexyl or other alkyl analogs fail to inhibit human MetAP1b entirely.
- [1] Arya T, et al. Identification of the Molecular Basis of Inhibitor Selectivity between the Human and Streptococcal Type I Methionine Aminopeptidases. J Med Chem. 2015;58(5):2350-7. Table 2. DOI: 10.1021/jm501790e. View Source
